5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine
CAS No.:
Cat. No.: VC15847241
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N2O |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine |
| Standard InChI | InChI=1S/C19H24N2O/c1-15-12-17(13-20-19(15)22-2)18-10-6-7-11-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3 |
| Standard InChI Key | SSTLERMLLGQQQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1OC)C2CCCCN2CC3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a methyl group (-CH₃), and at the 5-position with a 1-benzylpiperidin-2-yl group. This combination introduces both lipophilic (benzyl, methyl) and polar (methoxy, piperidine) domains, influencing its solubility and drug-likeness.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine |
| SMILES | CC1=CC(=CN=C1OC)C2CCCCN2CC3=CC=CC=C3 |
| InChI | InChI=1S/C19H24N2O/c1-15-12-17(13-20-19(15)22-2)18-10-6-7-11-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3 |
| InChIKey | SSTLERMLLGQQQM-UHFFFAOYSA-N |
The presence of the piperidine ring (pKₐ ~10.5) suggests potential protonation under physiological conditions, which may enhance solubility in acidic environments.
Synthetic Methodologies
Exemplary Reaction Conditions
A related synthesis for omeprazole sulfide (CAS 73590-85-9) illustrates critical steps applicable to analogous piperidine-pyridine systems :
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Oxidation: Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 10–15 minutes.
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Workup: Ammonium hydroxide extraction followed by pH adjustment to 8.5–9.5 with acetic acid.
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Purification: Solvent distillation and recrystallization.
Such conditions highlight the sensitivity of heterocyclic systems to oxidative environments and the need for precise temperature control .
Biological Activity and Mechanistic Insights
Neurological Targets
Piperidine derivatives exhibit affinity for σ receptors and monoamine transporters. The benzyl substitution in this compound could modulate serotonin or dopamine reuptake, analogous to compounds disclosed in patent JPS6126782B2, which feature 4-amino-2-methoxy-N-(piperidin-4-yl)benzamides with antidepressant activity .
Pharmacological Research and Comparative Analysis
Structural Analogs and Their Activities
The table below compares key analogs from patent literature:
These data suggest that minor modifications to the piperidine or pyridine subunits significantly alter target selectivity .
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